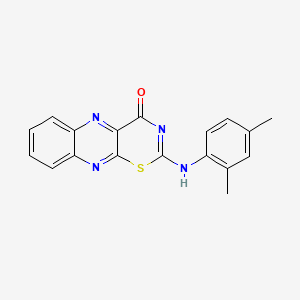

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4-dimethylphenyl)amino)-

Description

The compound 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4-dimethylphenyl)amino)- is a heterocyclic derivative featuring a thiazinoquinoxaline core substituted with a 2,4-dimethylphenylamino group. The compound’s estimated molecular formula is C₁₇H₁₄N₄OS, with a molecular weight of approximately 338.37 g/mol, derived by comparing substituent effects in analogs .

Properties

CAS No. |

154371-23-0 |

|---|---|

Molecular Formula |

C18H14N4OS |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

2-(2,4-dimethylanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one |

InChI |

InChI=1S/C18H14N4OS/c1-10-7-8-12(11(2)9-10)21-18-22-16(23)15-17(24-18)20-14-6-4-3-5-13(14)19-15/h3-9H,1-2H3,(H,21,22,23) |

InChI Key |

NEKSNUSAOUVEEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=O)C3=NC4=CC=CC=C4N=C3S2)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4-dimethylphenyl)amino)- typically involves the reaction of quinoxaline derivatives with thiazine precursors under specific conditions. The reaction conditions often include the use of eco-compatible catalysts and solvents to ensure a sustainable synthesis process . Industrial production methods may involve scaling up these reactions while maintaining the efficiency and yield of the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can lead to the formation of reduced thiazinoquinoxaline derivatives.

Scientific Research Applications

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4-dimethylphenyl)amino)- has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Its potential anticancer properties are being explored, particularly in targeting specific cancer cell lines.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, it may induce apoptosis by interacting with key signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on substituent differences.

Key Observations:

Methoxy-substituted analogs (2-methoxyphenyl) introduce polarity via the oxygen atom, likely increasing aqueous solubility compared to chloro or methyl derivatives . The 2,4-dimethylphenyl group in the target compound provides electron-donating methyl groups, which could stabilize the molecule against oxidative degradation (similar to amino-substituted benzoxazinones in ) .

Para-substituted analogs (e.g., 4-chlorophenyl) allow for planar resonance stabilization, whereas meta- or ortho-substituents (e.g., 3-chloro or 2-methoxy) may distort conjugation .

Biological Implications: While direct activity data are unavailable, analogs in patent literature () suggest that thiazinoquinoxaline derivatives are explored as fungicides or enzyme inhibitors. The target compound’s methyl groups may enhance metabolic stability compared to chloro analogs, aligning with ’s findings on amino-substituted heterocycles .

Biological Activity

The compound 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4-dimethylphenyl)amino)- is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique fused structure combining thiazine and quinoxaline moieties, which contributes to its diverse pharmacological properties.

- Molecular Formula : C17H12N4O2S

- Molecular Weight : Approximately 336.37 g/mol

- Structure : The compound possesses a thiazinoquinoxaline core structure that facilitates interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : Preliminary studies suggest that derivatives of this class may inhibit cancer cell proliferation by targeting specific molecular pathways. For instance, compounds similar to 4H-1,3-thiazino(5,6-b)quinoxalin-4-one have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

- Antimicrobial Activity : The compound demonstrates antimicrobial properties against a range of bacterial and fungal strains. This suggests its potential as a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Some studies have indicated that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The biological activity of 4H-1,3-thiazino(5,6-b)quinoxalin-4-one is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes associated with cancer cell proliferation and microbial growth.

- Induction of Apoptosis : In cancer cells, it may induce apoptosis through interactions with key signaling pathways such as AKT and mTOR .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methoxyphenyl)amino)- | C17H12N4O2S | Similar thiazine and quinoxaline structure but different substitution pattern |

| Quinoxaline derivatives | Varied | Basic quinoxaline core; may lack thiazine fusion |

| Phenothiazine | C12H9NS | Contains a thiazine ring but lacks quinoxaline features |

Case Studies

- Anticancer Activity : A study evaluated the anticancer effects of various derivatives against MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values as low as 1.27 µM, demonstrating potent anticancer activity while sparing normal cells .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial effectiveness of the compound against gram-positive and gram-negative bacteria. Results showed significant inhibition zones indicating its potential as an antibiotic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.